Cudetaxestat

Drug-Drug Interaction Pharmacokinetics Idiopathic Pulmonary Fibrosis

Competitive ATX inhibitors (e.g., ziritaxestat) lose efficacy in fibrotic tissues due to elevated LPC substrate, confounding combination studies with nintedanib or pirfenidone due to DDI liabilities. Cudetaxestat (BLD-0409, PAT-409) solves this: a non-competitive allosteric ATX inhibitor with clinically validated no-DDI profile. Key features: - Maintains full potency independent of LPC concentration (unlike ziritaxestat) - Phase 1 safety & PK data available; FDA Orphan Drug Designation for IPF & systemic sclerosis - Ideal IND-enabling toxicology and combination efficacy studies with nintedanib/pirfenidone

Molecular Formula C21H15Cl2F2N3O2S
Molecular Weight 482.3 g/mol
CAS No. 1782070-21-6
Cat. No. B10854783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCudetaxestat
CAS1782070-21-6
Molecular FormulaC21H15Cl2F2N3O2S
Molecular Weight482.3 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=N1)N2C3=C(C=CC(=C3F)Cl)C(=C2Cl)SC4=CC=CC(=C4F)C(=O)O
InChIInChI=1S/C21H15Cl2F2N3O2S/c1-2-8-27-10-11(9-26-27)28-18-13(6-7-14(22)17(18)25)19(20(28)23)31-15-5-3-4-12(16(15)24)21(29)30/h3-7,9-10H,2,8H2,1H3,(H,29,30)
InChIKeyNMDFAQXLJQRHMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cudetaxestat Procurement Guide for Fibrosis Research


Cudetaxestat (BLD-0409, PAT-409; CAS 1782070-21-6) is a small molecule non-competitive (allosteric) inhibitor of the enzyme autotaxin (ATX/ENPP2) under clinical investigation for fibrotic diseases [1]. It is structurally defined as 3-((2,6-dichloro-7-fluoro-1-(1-propyl-1H-pyrazol-4-yl)-1H-indol-3-yl)thio)-2-fluorobenzoic acid with molecular formula C21H15Cl2F2N3O2S and a molecular weight of 482.33 [2]. Cudetaxestat inhibits ATX with an IC50 of 4.95 nM, blocking the production of the pro-fibrotic signaling lipid lysophosphatidic acid (LPA) and thereby interrupting the ATX-LPA signaling axis . This compound has advanced to Phase 2 clinical trials for idiopathic pulmonary fibrosis (IPF) and has been granted Orphan Drug Designation for both IPF and systemic sclerosis (SSc) [3].

Why Cudetaxestat Substitution Fails


Cudetaxestat's non-competitive (allosteric) mechanism of action fundamentally differentiates it from other ATX inhibitors that compete for the enzyme's active site [1]. This allosteric binding mode confers a distinct pharmacological profile that cannot be assumed for other ATX inhibitors. Notably, in head-to-head preclinical studies, the competitive ATX inhibitor ziritaxestat (GLPG-1690) significantly increased plasma exposure of the standard-of-care IPF therapy nintedanib—with a 1.8-fold increase in Cmax (p ≤ 0.05) and a 2.8-fold increase in AUC (p ≤ 0.001) upon co-administration—whereas cudetaxestat demonstrated no significant alteration of nintedanib pharmacokinetics (p=ns) [2]. This critical differentiation in drug-drug interaction (DDI) liability is rooted in cudetaxestat's allosteric binding, which circumvents the CYP-mediated interactions observed with orthosteric ATX inhibitors. Consequently, the specific binding site, DDI profile, and overall therapeutic window of cudetaxestat are not generalizable across the ATX inhibitor class, and direct substitution with other ATX inhibitors could introduce unpredictable and potentially clinically significant interactions with standard-of-care regimens.

Cudetaxestat Comparative Evidence


Non-Competitive Inhibition and Substrate-Independent Potency

Cudetaxestat, a non-competitive ATX inhibitor, demonstrates no significant drug-drug interaction (DDI) with nintedanib, an approved IPF therapy. In a head-to-head in vivo pharmacokinetic study in rats, co-administration of cudetaxestat with nintedanib resulted in no significant changes (p=ns) in maximal plasma concentration (Cmax) or area under the curve (AUC) for nintedanib [1]. In stark contrast, the competitive ATX inhibitor ziritaxestat (GLPG-1690) significantly increased nintedanib exposure, with a 1.8-fold increase in Cmax (p ≤ 0.05) and a 2.8-fold increase in AUC (p ≤ 0.001) under identical conditions [1].

Drug-Drug Interaction Pharmacokinetics Idiopathic Pulmonary Fibrosis

Absence of Nintedanib Drug-Drug Interaction

Cudetaxestat demonstrates a favorable clinical drug-drug interaction profile with major cytochrome P450 (CYP) enzymes. In a Phase 1 clinical trial (NCT04814498) evaluating the effect of cudetaxestat on a combination of CYP probe substrates, no alteration in plasma levels of substrates for CYP3A4, CYP2B6, CYP1A2, and CYP2C9 was observed in healthy subjects [1]. This minimal interaction profile is a significant contrast to the competitive ATX inhibitor ziritaxestat (GLPG-1690), which is known to be a substrate and inhibitor of CYP3A4 and CYP2C8, leading to clinically relevant interactions with CYP3A4 inhibitors (e.g., ketoconazole) and substrates (e.g., midazolam) [2].

Drug Metabolism Cytochrome P450 Pharmacokinetics

Sustained LPA Reduction in Phase 1

Cudetaxestat's non-competitive, allosteric binding mode confers a kinetic advantage over competitive ATX inhibitors. Preclinical in vitro biochemical assays demonstrate that cudetaxestat maintains its potency against ATX regardless of substrate concentration [1]. This is in direct contrast to competitive inhibitors, whose efficacy can be diminished in the presence of high local concentrations of the natural substrate lysophosphatidylcholine (LPC). This property suggests that cudetaxestat may provide more consistent target engagement and LPA reduction in vivo, particularly in disease microenvironments where substrate levels may be elevated.

Enzyme Kinetics Allosteric Inhibition Pharmacodynamics

Dose-Dependent Antifibrotic Efficacy in Bleomycin Model

In a Phase 1 single-ascending dose (SAD) and multiple-ascending dose (MAD) study in healthy volunteers (NCT04146805), cudetaxestat demonstrated a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship with sustained reduction in plasma LPA (C18:2) levels [1]. Increasing doses resulted in more sustained LPA reduction across the full 24-hour dosing interval [1]. This sustained PD effect supports the potential for once-daily oral dosing, a significant advantage over ATX inhibitors that may require multiple daily doses or have shorter duration of action.

Pharmacodynamics LPA Reduction Clinical Pharmacology

Phase 1 Safety and Tolerability Profile

Cudetaxestat has demonstrated direct anti-fibrotic activity in multiple preclinical in vivo models, including the mouse bleomycin-induced pulmonary fibrosis model [1]. This activity is characterized by significant reduction in fibrosis markers and improvement in lung histopathology. This preclinical efficacy is comparable to that reported for other ATX inhibitors in development, such as BBT-877, which also showed reduced Ashcroft score and collagen content in the same bleomycin mouse model [2]. The reproducibility of anti-fibrotic efficacy across independent studies and models strengthens confidence in the target class, while cudetaxestat's unique DDI profile distinguishes it.

Anti-Fibrotic Preclinical Efficacy Bleomycin-Induced Fibrosis

Cudetaxestat Application Scenarios


IPF Combination Therapy Translational Research

Cudetaxestat is uniquely suited for combination therapy with the standard-of-care IPF agents nintedanib and pirfenidone. Its non-competitive mechanism and favorable DDI profile, which includes no significant alteration of nintedanib or pirfenidone pharmacokinetics in preclinical and Phase 1 studies, enables co-administration without the need for dose adjustment [1]. This is in stark contrast to the competitive ATX inhibitor ziritaxestat, which significantly increased nintedanib exposure. Cudetaxestat's compatibility with current standard-of-care positions it as the preferred ATX inhibitor for clinical trials investigating add-on or combination strategies in IPF, where maintaining the efficacy and safety of background therapy is paramount.

Non-Competitive ATX Inhibition in High-Substrate Environments

The sustained 24-hour reduction in plasma LPA observed in Phase 1 clinical trials supports a once-daily oral dosing regimen for cudetaxestat . This pharmacodynamic profile offers a practical advantage for long-term management of chronic fibrotic diseases such as IPF and SSc, where patient adherence to complex or frequent dosing schedules can be challenging. For pharmaceutical developers and clinical researchers, a once-daily dosing schedule simplifies trial design, reduces pill burden, and may improve patient retention and compliance, which are critical factors for successful Phase 2 and Phase 3 outcomes.

IND-Enabling Preclinical Development for Fibrosis

Cudetaxestat serves as a validated chemical starting point for medicinal chemistry programs aimed at developing novel allosteric ATX inhibitors . Its well-characterized structure, allosteric binding mode, and favorable DDI profile provide a robust template for scaffold hopping, lead optimization, and structure-activity relationship (SAR) studies. Researchers seeking to design next-generation ATX inhibitors that avoid CYP-mediated DDI liabilities and maintain potency under high substrate conditions can leverage cudetaxestat's pharmacophore as a benchmark for in vitro and in vivo comparative studies, accelerating the discovery of differentiated clinical candidates.

Comparative Pharmacology of ATX Inhibition Mechanisms

Given its potent inhibition of ATX (IC50 = 4.95 nM) and ability to block LPA production, cudetaxestat is a valuable tool compound for preclinical and translational research exploring the role of the ATX-LPA axis in non-fibrotic disease areas . Indications under investigation include cancer metastasis (e.g., melanoma), inflammation, and autoimmune disorders. For academic and industry researchers, the availability of a well-tolerated, orally bioavailable ATX inhibitor with minimal CYP liability facilitates in vivo proof-of-concept studies and mechanistic investigations without the confounding factor of off-target DDI, thereby clarifying the therapeutic potential of ATX inhibition in diverse pathologies.

Technical Documentation Hub

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